molecular formula C24H28N4O3 B10876862 3-[2-(diethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol

3-[2-(diethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol

Cat. No.: B10876862
M. Wt: 420.5 g/mol
InChI Key: CTYHIVDCFOAHAV-UHFFFAOYSA-N
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Description

3-[2-(diethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a diethylaminoethyl group, an imino group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-[2-(diethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[2-(diethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(diethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-[2-(diethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol include other chromeno[2,3-d]pyrimidines with different substituents These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-8-ol

InChI

InChI=1S/C24H28N4O3/c1-4-27(5-2)12-13-28-15-26-24-22(23(28)25)21(16-6-9-18(30-3)10-7-16)19-11-8-17(29)14-20(19)31-24/h6-11,14-15,21,25,29H,4-5,12-13H2,1-3H3

InChI Key

CTYHIVDCFOAHAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=NC2=C(C1=N)C(C3=C(O2)C=C(C=C3)O)C4=CC=C(C=C4)OC

Origin of Product

United States

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